N-(3-Methoxypropyl)L-Valinamide
Description
N-(3-Methoxypropyl)L-Valinamide is a valine-derived amide compound with a methoxypropyl substituent on the nitrogen atom. Its structure combines the branched-chain amino acid L-valine with a 3-methoxypropyl group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S)-2-(3-methoxypropylamino)-3-methylbutanamide |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)8(9(10)12)11-5-4-6-13-3/h7-8,11H,4-6H2,1-3H3,(H2,10,12)/t8-/m0/s1 |
InChI Key |
UKUDMELRNSRGHV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NCCCOC |
Canonical SMILES |
CC(C)C(C(=O)N)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The most widely documented method for synthesizing N-(3-Methoxypropyl)L-Valinamide employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. This approach facilitates the formation of the amide bond between L-valinamide and 3-methoxypropylamine under mild conditions. The reaction proceeds via the activation of the carboxyl group of L-valinamide into an O-acylisourea intermediate, which subsequently reacts with the primary amine of 3-methoxypropylamine (Fig. 1).
Reaction Conditions:
- Solvent: Anhydrous dichloromethane (DCM) ensures solubility of both reactants and minimizes hydrolysis.
- Base: Triethylamine (TEA) neutralizes HCl byproducts, maintaining a pH conducive to nucleophilic attack.
- Temperature: Room temperature (20–25°C) balances reaction rate and side-product formation.
- Yield: 85–92% after purification via vacuum distillation.
Alternative Synthetic Pathways
Mixed Carbonate-Anhydride Method
Though less common, the mixed anhydride approach using isobutyl chloroformate offers a DCC-free alternative. This method activates L-valinamide’s carboxyl group as a mixed anhydride, which reacts with 3-methoxypropylamine.
Advantages:
- Avoids DCU formation, simplifying purification.
- Compatible with moisture-sensitive reagents.
Limitations:
- Lower yields (70–75%) due to competitive hydrolysis.
- Requires stringent temperature control (−10°C).
Enzymatic Catalysis
Emerging studies propose lipase-mediated amidation for eco-friendly synthesis. Enzymes like Candida antarctica lipase B (CAL-B) catalyze amide bond formation in non-aqueous media.
Key Parameters:
- Solvent: Tert-butyl alcohol or acetonitrile.
- Yield: ~65% (preliminary data).
Purification and Characterization
Isolation Techniques
Analytical Validation
Spectroscopic Methods:
| Technique | Key Peaks/Analytes | Reference |
|---|---|---|
| ¹H NMR | δ 0.95 (d, 6H, Val CH₃), δ 3.35 (s, 3H, OCH₃) | |
| IR | 1645 cm⁻¹ (amide C=O), 3300 cm⁻¹ (N-H stretch) | |
| HPLC | Retention time: 8.2 min (C18 column) |
Chromatographic Purity: Reverse-phase HPLC with UV detection (210 nm) confirms >95% purity.
Industrial-Scale Production
Process Intensification
Large-scale synthesis prioritizes cost efficiency and waste reduction. Key modifications include:
- Solvent Recycling: DCM recovery via fractional distillation reduces raw material costs by 40%.
- Catalyst Recovery: Filtration and washing reclaim 70% of DCC.
Challenges and Troubleshooting
Common Issues
- Low Yield: Often due to moisture ingress degrading DCC. Solution: Use molecular sieves and anhydrous solvents.
- Racemization: Mitigated by maintaining pH < 8 and avoiding elevated temperatures.
Byproduct Analysis
DCU Formation:
- Identification: White precipitate during reaction.
- Removal: Filtration through celite or silica gel.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxypropyl) L-Z-Valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(3-Methoxypropyl) L-Z-Valinamide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl) L-Z-Valinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system being studied . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(3-Methoxypropyl) Derivatives
- Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine): Use: Herbicide . Comparison: Shares the N-(3-methoxypropyl) group but incorporates a triazine ring and methylthio substituent. The methoxypropyl group likely enhances solubility in agrochemical formulations, a feature that may extend to N-(3-Methoxypropyl)L-Valinamide in pharmaceutical contexts.
Valinamide Derivatives
- L-Valinamide, N-[(2S)-2-amino-3-(3-pyridinyl)propyl]-L-alanyl-N-ethyl: Structure: Combines L-valinamide with a pyridinyl-alanyl side chain . The 3-methoxypropyl group in the target compound may instead enhance membrane permeability due to its ether linkage.
Propanamide Derivatives
- 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride: Structure: Propanamide with a 3-methoxypropyl group and amine substitution . However, the valine residue in the target compound may confer chiral specificity in biological interactions.
Physicochemical and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
